1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine

Description

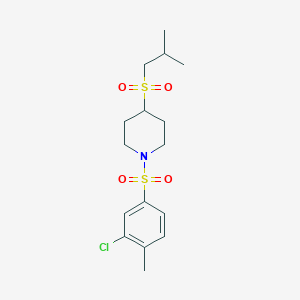

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl substituents: a 3-chloro-4-methylphenylsulfonyl group at position 1 and an isobutylsulfonyl group at position 2. The chloro and methyl groups on the aromatic ring contribute to electron-withdrawing and lipophilic effects, while the isobutyl moiety introduces steric bulk.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO4S2/c1-12(2)11-23(19,20)14-6-8-18(9-7-14)24(21,22)15-5-4-13(3)16(17)10-15/h4-5,10,12,14H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWACWEVLQZTKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-methylbenzenesulfonyl chloride and 4-isobutylsulfonylpiperidine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts and Reagents: Common catalysts include Lewis acids like aluminum chloride or boron trifluoride. Reagents such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Enzyme Inhibition : Research indicates that 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine may act as an enzyme inhibitor. Its structure allows it to interact with specific molecular targets, potentially modulating biological pathways related to diseases influenced by steroid receptors, particularly androgen receptor-dependent conditions .

- Therapeutic Potential : Investigations into its therapeutic effects suggest it may be beneficial in treating conditions such as dry eye syndrome through its action on specific biochemical pathways .

-

Biological Studies :

- The compound's ability to inhibit enzymes involved in critical biological processes positions it as a candidate for further studies aimed at understanding its mechanism of action and therapeutic potential .

- Materials Science :

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Case Study on Enzyme Inhibition : A study published in a peer-reviewed journal examined the inhibitory effects of this compound on specific enzymes involved in androgen receptor signaling pathways. The results indicated significant inhibition rates that warrant further exploration into its use as a therapeutic agent for hormone-related diseases .

- Study on Material Applications : Another research project focused on utilizing this compound in synthesizing novel materials with enhanced properties. The findings suggested that incorporating this sulfonamide structure could improve the mechanical strength and thermal stability of polymer composites .

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that are involved in biological pathways.

Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related sulfonamide-piperidine derivatives, focusing on substituent effects, synthesis pathways, and inferred biological activities.

Structural and Substituent Analysis

Key Observations:

- In contrast, compounds 9–11 feature 4-aminophenyl groups, which are electron-rich due to NH₂, enhancing hydrogen-bonding capabilities .

- Steric Bulk : The isobutylsulfonyl group in the target compound introduces greater steric hindrance compared to the methylsulfonyl or linear alkyl chains in other compounds (e.g., methylsulfonyl in ). This may affect binding pocket accessibility in enzymes or receptors.

- Polarity : Compound 9’s hydroxypiperidinyl group increases polarity, likely improving solubility but reducing membrane permeability compared to the target compound’s chloro-methyl and isobutyl groups .

Biological Activity

The compound 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with sulfonyl groups and a chloro-methylphenyl moiety. Its structure can be represented as follows:

where and represent the total number of carbon and hydrogen atoms in the molecule. The presence of sulfonyl groups is significant as these groups are often linked to various biological activities, including antibacterial and enzyme inhibitory effects.

Antibacterial Activity

Recent studies have demonstrated that piperidine derivatives exhibit notable antibacterial properties. For instance, compounds similar to This compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

Enzyme Inhibition

The compound's sulfonamide functionality is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Studies have reported IC50 values indicating significant inhibitory activity:

- AChE Inhibition : Compounds derived from similar structures have shown IC50 values ranging from 1.13 µM to 6.28 µM, suggesting potential therapeutic applications in neurodegenerative diseases .

- Urease Inhibition : The same compounds demonstrated strong urease inhibition, which is crucial for treating conditions like urinary tract infections.

The mechanism of action for the antibacterial activity of these compounds often involves disruption of bacterial cell membranes or interference with essential metabolic pathways. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria .

Study on Piperidine Derivatives

In a study evaluating various piperidine derivatives, it was found that compounds similar to This compound induced apoptosis in cancer cell lines. The derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cells, supporting their potential use in cancer therapy .

Pharmacokinetic Studies

Pharmacokinetic evaluations of piperidine derivatives have shown variable absorption and distribution profiles. For instance, one study indicated that certain derivatives had low bioavailability when administered intramuscularly but demonstrated significant tissue penetration . This suggests that formulation strategies may enhance their therapeutic efficacy.

Q & A

Basic: What are the key considerations for synthesizing 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine with high purity?

Answer:

The synthesis involves multi-step reactions, including sulfonylation and coupling steps. Key considerations include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred for sulfonylation due to their ability to stabilize intermediates .

- Temperature control : Maintaining precise reaction temperatures (e.g., 0–5°C for sensitive steps) minimizes side reactions .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures high purity. Post-synthesis, High-Performance Liquid Chromatography (HPLC) is recommended for purity validation .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Validates purity using mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers optimize reaction conditions to mitigate side reactions during sulfonylation steps?

Answer:

- Catalyst use : Palladium on carbon (Pd/C) enhances coupling efficiency in aromatic sulfonylation .

- In situ monitoring : Thin-Layer Chromatography (TLC) or real-time HPLC tracks reaction progress .

- Solvent polarity adjustment : Lowering polarity reduces unwanted nucleophilic substitutions. For example, replacing DMF with DCM minimizes byproduct formation .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different assay systems?

Answer:

- Orthogonal assays : Cross-validate results using enzyme inhibition (e.g., CYP450 assays) and cell-based viability tests .

- Buffer standardization : Adjust pH (e.g., sodium acetate buffer at pH 4.6) to mimic physiological conditions and reduce variability .

- Dose-response curves : Use Hill slope analysis to differentiate target-specific effects from nonspecific interactions .

Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking : Predict binding affinities to receptors using crystallographic data (e.g., piperidine ring conformation from X-ray studies) .

- Quantum Mechanical (QM) calculations : Analyze electronic properties of the sulfonyl groups to assess hydrogen-bonding potential .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions over time to identify stable binding modes .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of sulfonyl groups .

- Inert atmosphere : Argon or nitrogen gas minimizes oxidation .

Advanced: What methodologies are used to study the metabolic pathways of this compound in preclinical models?

Answer:

- Radiolabeling : Incorporate ¹⁴C or ³H isotopes to track metabolic fate in vivo .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- Microsomal incubations : Use liver microsomes (e.g., human CYP3A4) to predict hepatic clearance .

Basic: How do researchers determine the optimal molar ratios of reactants in multi-step syntheses?

Answer:

- Stoichiometric balancing : For sulfonylation, a 1.2:1 molar ratio of sulfonyl chloride to piperidine derivative prevents excess reagent accumulation .

- Kinetic studies : Vary ratios in small-scale trials and monitor yields via NMR or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.